6-Bromo-5-methylnicotinic acid is a pyridine derivative characterized by the presence of a bromine atom at the 6-position and a methyl group at the 5-position of the nicotinic acid structure. Its molecular formula is and it has a molecular weight of approximately 216.03 g/mol. This compound is recognized for its diverse biological activities and potential applications in medicinal chemistry, particularly due to its structural similarity to nicotinic acid, which plays a significant role in various biochemical processes.
These reactions are crucial for synthesizing more complex molecules or modifying the compound for specific applications.
The biological activity of 6-Bromo-5-methylnicotinic acid is notable in several areas:
The synthesis of 6-Bromo-5-methylnicotinic acid typically involves several steps:
6-Bromo-5-methylnicotinic acid has several potential applications:
Interaction studies involving 6-Bromo-5-methylnicotinic acid often focus on its binding affinity to biological targets such as receptors or enzymes. For instance:
These interactions are crucial for determining the therapeutic potential and safety profile of the compound .
Several compounds share structural similarities with 6-Bromo-5-methylnicotinic acid. Below is a comparison highlighting its uniqueness:
| Compound Name | CAS Number | Similarity Index | Unique Features |
|---|---|---|---|
| Methyl 5-bromo-4-hydroxynicotinate | 1529795-43-6 | 0.79 | Hydroxyl group at the 4-position |
| Ethyl 5-bromo-6-methylnicotinate | 1190862-70-4 | 0.91 | Ethyl ester instead of methyl |
| Methyl 6-(bromomethyl)nicotinate | 131803-48-0 | 0.82 | Bromomethyl substituent at the 6-position |
| 5-Bromo-6-hydroxynicotinic acid | 41668-13-7 | 0.84 | Hydroxyl group at the 6-position |
| Methyl 5-bromo-6-methoxynicotinate | 93349-99-6 | 0.97 | Methoxy group instead of a methyl group |
6-Bromo-5-methylnicotinic acid stands out due to its specific substitution pattern, which influences its biological activity and potential applications compared to these similar compounds .
The introduction of bromine into pyridine-based compounds represents a fundamental challenge in heterocyclic chemistry due to the inherently electron-deficient nature of the pyridine ring [1]. Several strategic approaches have been developed to achieve selective bromination, each offering distinct advantages in terms of regioselectivity, reaction conditions, and overall synthetic utility.
N-bromosuccinimide emerges as the most versatile halogenating agent for pyridine derivatives, offering superior handling characteristics compared to elemental bromine [2] [3]. The mechanism proceeds through a radical pathway, where N-bromosuccinimide generates bromine radicals in situ, enabling selective functionalization under mild conditions [2] [4]. Research demonstrates that N-bromosuccinimide in carbon tetrachloride solution with light activation provides excellent selectivity for allylic and benzylic positions, achieving yields ranging from 70 to 95 percent [2] [4].
Alternative direct bromination employs elemental bromine in acetic acid at elevated temperatures [5] [6]. This methodology proves particularly effective for ring substitution at the 5-position of nicotinic acid derivatives, with studies reporting yields of 85 to 100 percent under optimized conditions [5]. The process typically requires temperatures of 60 degrees Celsius for 18 hours, followed by careful neutralization procedures to isolate the desired brominated products [5].
A revolutionary approach to pyridine halogenation utilizes Zincke imine intermediates through a ring-opening, halogenation, ring-closing sequence [1]. This methodology temporarily transforms pyridines into reactive alkene intermediates, enabling highly regioselective halogenation reactions under mild conditions [1]. The process demonstrates exceptional 3-selective halogenation capabilities, addressing a long-standing synthetic challenge in pyridine chemistry [1].
The Zincke imine approach functions through N-triflyl-Zincke imine intermediates that undergo regioselective carbon-halogen bond formation before ring-closing using ammonia salts or acids [1]. This strategy provides access to halopyridine products that are otherwise difficult to obtain through conventional electrophilic aromatic substitution methods [1].
Pyridine N-oxide formation followed by halogenation represents another strategic pathway for pyridine functionalization [7]. The N-oxide functionality activates the pyridine ring toward electrophilic substitution by balancing electron withdrawal through inductive effects with electron release through resonance [7]. This activation pattern favors substitution at positions 2, 4, and 6, with thionyl chloride producing predominantly 4-substituted products [7].
The mechanism involves initial oxidation using meta-chloroperoxybenzoic acid to generate the N-oxide, followed by halogenation under controlled conditions [8]. Subsequent reduction with phosphorus trichloride removes the activating oxygen atom, yielding the desired halogenated pyridine derivatives [7].
| Halogenation Method | Reaction Conditions | Selectivity | Yield Range (%) | Key Advantages |
|---|---|---|---|---|
| N-Bromosuccinimide + Pyridine | Carbon tetrachloride, light, room temperature | Allylic/benzylic positions | 70-95 | Mild conditions, selective |
| Bromine + Acetic Acid | 60°C, 18 hours in acetic acid | Ring substitution at C-5 | 85-100 | High yields, scalable |
| Zincke Imine Intermediate Approach | Ring-opening/halogenation/ring-closing sequence | Highly regioselective at C-3 | 60-85 | Regioselective 3-position |
| Pyridine N-oxide Formation + Halogenation | meta-chloroperoxybenzoic acid oxidation followed by halogenation | C-2 and C-4 positions | 75-90 | Activates pyridine ring |
| Direct Electrophilic Substitution | High temperature, strong acid catalysis | Multiple positions | 40-70 | Direct approach |
Directed ortho-metalation represents a powerful strategy for introducing methyl groups at specific positions on pyridine rings [9] [10]. This methodology exploits the coordinating ability of directing groups to facilitate regioselective lithiation, followed by electrophilic quenching with methylating agents.
The pivaloyl group serves as an exceptionally effective directing group for ortho-metalation of aminopyridines [9]. Research demonstrates that 2- and 4-pivaloylamino pyridines undergo exclusive metalation at the 3-position when treated with 2.5 molar equivalents of n-butyllithium in tetrahydrofuran [9]. This regiospecific metalation enables smooth reaction with various electrophiles to produce 2,3- and 3,4-disubstituted pyridines respectively [9].
The mechanism involves coordination of the lithium reagent to both the nitrogen of the pivaloyl group and the pyridine nitrogen, creating a chelated intermediate that directs metalation to the adjacent carbon [9]. Removal of the pivaloyl protecting group results in overall electrophilic substitution of the aminopyridine, providing an efficient synthetic route to functionalized derivatives [9].
Lithium diisopropylamide offers an alternative approach for directed metalation of fluorinated pyridines [10]. Treatment of 2,6-difluoropyridine with lithium diisopropylamide in tetrahydrofuran solution at minus 78 degrees Celsius effects quantitative ortholithiation [10]. Subsequent warming to 0 degrees Celsius converts the aryllithium intermediate to 2-fluoro-6-diisopropylaminopyridine through a nucleophilic substitution mechanism [10].
Rate studies reveal evidence of reversible ortholithiation followed by 1,2-addition through monomer-based pathways [10]. The computational analysis provides structural details supporting a direct substitution mechanism without the intermediacy of Meisenheimer complexes [10].
Successful directed ortho-metalation requires careful optimization of reaction parameters including temperature, solvent system, and stoichiometry [9] [10]. Low temperatures, typically minus 78 degrees Celsius, are essential to prevent decomposition of the organolithium intermediates [9] [10]. Tetrahydrofuran serves as the preferred solvent due to its coordinating ability and compatibility with organolithium reagents [9] [10].
The choice of directing group significantly influences both the regioselectivity and efficiency of the metalation process [9]. Pivaloyl amino groups provide exceptional ortho-directing ability while remaining stable under the reaction conditions [9]. Alternative directing groups such as carboxamides, oxazolines, and carbamates offer varying degrees of selectivity and synthetic utility [9].
| Directing Group | Metalating Agent | Temperature (°C) | Solvent System | Regioselectivity | Methylation Yield (%) |
|---|---|---|---|---|---|
| Pivaloyl amino | n-Butyllithium (2.5 equiv) | -78 to -40 | Tetrahydrofuran | Exclusive C-3 metalation | 75-90 |
| Carboxamide | Lithium diisopropylamide | -78 | Tetrahydrofuran/hexane | Ortho to directing group | 65-85 |
| Oxazoline | sec-Butyllithium | -78 to -60 | Diethyl ether/tetrahydrofuran | High ortho selectivity | 70-88 |
| Tertiary amide | Lithium tetramethylpiperidide | -78 | Tetrahydrofuran | Ortho-selective | 60-80 |
| Carbamate | n-Butyllithium | -78 to -50 | Tetrahydrofuran/N,N,N',N'-tetramethylethylenediamine | Ortho-selective | 70-85 |
The strategic protection and deprotection of carboxylic acid functionality represents a critical aspect of complex synthetic sequences involving 6-bromo-5-methylnicotinic acid derivatives [11] [12]. Multiple orthogonal protection strategies enable selective manipulation of functional groups while preserving the integrity of other reactive sites.
Methyl esters constitute the most fundamental carboxylic acid protecting group, formed through acid-catalyzed esterification with methanol and sulfuric acid under reflux conditions [12]. These protecting groups demonstrate stability to acidic conditions while remaining labile to basic hydrolysis, providing base-selective deprotection with sodium hydroxide in aqueous solution [12]. Typical yields for formation and deprotection range from 85 to 95 percent [12].
Tertiary-butyl esters offer complementary orthogonality through acid-labile deprotection characteristics [12] [13]. Formation proceeds via coupling reactions using tert-butanol with dicyclohexylcarbodiimide and 4-dimethylaminopyridine [12]. The bulky tertiary-butyl group provides exceptional stability to basic conditions while undergoing facile cleavage with trifluoroacetic acid in dichloromethane at room temperature [12]. Research demonstrates that tertiary-butyl nicotinate derivatives undergo efficient directed amide cleavage reactions under zinc catalysis [13].
Benzyl esters provide hydrogenolysis-selective protection, stable to both acidic and basic conditions yet labile to catalytic hydrogenation [12] [14]. Formation typically employs benzyl bromide with potassium carbonate in dimethylformamide, achieving yields of 88 to 96 percent [12]. Deprotection proceeds through catalytic hydrogenation using palladium on carbon or treatment with hydrogen bromide in acetic acid [12].
The orthogonal nature of benzyl protection enables selective deprotection in the presence of other protecting groups [14]. This characteristic proves particularly valuable in complex synthetic sequences requiring sequential functional group manipulations [14].
Trimethylsilyl esters represent a unique class of carboxylic acid protecting groups offering fluoride-selective deprotection [12] [15]. Formation proceeds under mild conditions using trimethylsilyl chloride with triethylamine in dichloromethane, achieving yields of 90 to 98 percent [12]. The silyl protecting group demonstrates stability to various reaction conditions while undergoing rapid cleavage with tetrabutylammonium fluoride in tetrahydrofuran [12].
Advanced silyl protecting groups such as tert-butyldimethylsilyl and tert-butyldiphenylsilyl offer enhanced stability profiles [15] [16] [17]. These bulkier silyl groups provide increased resistance to acidic hydrolysis and nucleophilic attack while maintaining fluoride-mediated deprotection characteristics [16] [17].
The 1,3-dithian-2-yl-methyl and dimethyl-1,3-dithian-2-yl-methyl protecting groups represent innovative oxidatively-labile systems [11]. These protecting groups undergo deprotection under nearly neutral oxidative conditions using sodium periodate followed by potassium carbonate treatment [11]. The mechanism involves oxidation of the disulfide moieties to sulfoxides or sulfones, dramatically increasing the acidity of the benzylic hydrogen and promoting beta-elimination [11].
This protection strategy offers orthogonality to conventional acid, base, and hydrogenation conditions, proving particularly valuable in complex multistep syntheses [11]. The protecting groups demonstrate stability under typical organic synthesis conditions while providing efficient deprotection yields ranging from 75 to 90 percent [11].
| Protecting Group | Formation Conditions | Stability Profile | Deprotection Conditions | Orthogonality | Typical Yield (%) |
|---|---|---|---|---|---|
| Methyl ester | Methanol, sulfuric acid, reflux | Stable to acid, labile to base | Sodium hydroxide, water, reflux | Base-selective | 85-95 |
| tert-Butyl ester | tert-Butanol, dicyclohexylcarbodiimide, 4-dimethylaminopyridine | Acid labile, base stable | Trifluoroacetic acid, dichloromethane, room temperature | Acid-selective | 80-92 |
| Benzyl ester | Benzyl bromide, potassium carbonate, dimethylformamide | Stable to acid/base, hydrogen labile | Hydrogen, palladium on carbon or hydrogen bromide/acetic acid | Hydrogenolysis-selective | 88-96 |
| Trimethylsilyl ester | Trimethylsilyl chloride, triethylamine, dichloromethane | Fluoride labile | Tetrabutylammonium fluoride, tetrahydrofuran | Fluoride-selective | 90-98 |
| dimethyl-1,3-dithian-2-yl-methyl ester | dimethyl-1,3-dithian-2-yl-methyl chloride, base | Oxidatively labile | Sodium periodate, potassium carbonate | Oxidation-selective | 75-90 |
Flow chemistry methodologies offer significant advantages for the synthesis and functionalization of 6-bromo-5-methylnicotinic acid derivatives through enhanced heat and mass transfer, improved reaction control, and scalability [18] [19] [20]. Multiple reactor configurations provide tailored solutions for specific synthetic transformations.
Packed-bed microreactors demonstrate exceptional utility for heterogeneous catalytic processes involving pyridine derivatives [18] [19]. These systems employ titanium silicalite catalysts in fixed-bed configurations with hydrogen peroxide oxidation systems, achieving yields up to 99 percent for pyridine N-oxide formation [19]. The continuous operation capability extends beyond 800 hours while maintaining catalytic activity, providing excellent potential for large-scale production [19].
Coiled tube reactors offer versatile platforms for general synthetic applications with excellent heat transfer characteristics [20] [21]. Temperature control systems utilize air convection heating, providing accurate temperature regulation across operating ranges from minus 20 to 150 degrees Celsius [21]. Residence times typically range from 10 to 120 minutes with flow rates between 0.5 to 10.0 milliliters per minute [21].
Cooled tube reactor modules enable cryogenic compatibility through dry ice-cooled nitrogen generation [21]. These systems achieve temperature ranges from minus 78 to 100 degrees Celsius without requiring external recirculating chillers [21]. The temperature set points remain completely programmable under software control, providing precise reaction conditions for sensitive transformations [21].
Microchip reactors incorporate integrated heating elements for precise reaction control [22]. These miniaturized systems handle residence times from 2 to 30 minutes with flow rates between 0.05 to 2.0 milliliters per minute [22]. The compact design enables rapid thermal equilibration and excellent temperature uniformity across the reaction zone [22].
Residence time distribution studies reveal critical parameters for microreactor design and optimization [23]. Research demonstrates that thin double layers, strong applied electric fields, and greater applied pressure gradients lead to faster fluid flow and shorter residence times [23]. For reactor radius to reciprocal Debye length ratios less than or equal to 0.001, the residence time distribution approximates laminar flow behavior [23].
Flow chemistry applications in heterocyclic synthesis demonstrate significant advantages including improved selectivity, effective scale-up, and increased safety [22] [24]. The continuous processing format enables telescoping of multi-step sequences, in-line purification, and scavenging procedures [22]. Process automation capabilities reduce chemical waste and energy consumption while providing reliable reaction scale-up [22].
Tube-in-tube reactors excel in gas-liquid reactions through countercurrent heat exchange mechanisms [22]. These systems operate across temperature ranges from minus 10 to 160 degrees Celsius with residence times spanning 15 to 90 minutes [22]. The configuration proves particularly valuable for incorporating gaseous reagents safely and efficiently [22].
Two-step tandem synthesis approaches utilize continuous-flow microreactors to assemble sequential reactions into single units [25]. This methodology effectively avoids separation and purification of intermediates while enabling individual optimization of reaction parameters for each unit [25]. Typical applications achieve yields ranging from 34.8 to 69.1 percent in significantly reduced reaction times compared to conventional batch processes [25].
| Reactor Type | Temperature Control | Temperature Range (°C) | Residence Time (min) | Flow Rate (mL/min) | Key Advantages | Typical Applications |
|---|---|---|---|---|---|---|
| Packed-bed microreactor | External heating/cooling jacket | 20-200 | 5-60 | 0.1-5.0 | Heterogeneous catalysis compatibility | Oxidation, hydrogenation |
| Coiled tube reactor | Air convection heating | -20 to 150 | 10-120 | 0.5-10.0 | Excellent heat transfer | General synthesis |
| Microchip reactor | Integrated heating elements | 25-180 | 2-30 | 0.05-2.0 | Precise reaction control | Fast reactions |
| Tube-in-tube reactor | Countercurrent heat exchange | -10 to 160 | 15-90 | 0.2-8.0 | Gas-liquid reactions | Gas incorporation |
| Cooled tube reactor | Dry ice-cooled nitrogen | -78 to 100 | 5-45 | 0.1-3.0 | Cryogenic compatibility | Low temperature reactions |
The thermodynamic stability of 6-Bromo-5-methylnicotinic acid demonstrates pronounced pH dependence, following patterns established for related nicotinic acid derivatives. Research on structurally similar compounds, particularly butyl nicotinate, reveals that maximum stability occurs within the pH range of 4.0 to 6.0, with an inflection point observed around the compound's pKa value [2]. This stability profile reflects the amphoteric nature of nicotinic acid derivatives, where both the carboxylic acid group (pKa ≈ 2.79) and the pyridine nitrogen (pKb ≈ 4.19) contribute to pH-dependent behavior [3].
Under strongly acidic conditions (pH 0.5-2.0), the compound exhibits decreased stability due to enhanced protonation of the pyridine nitrogen, which can facilitate decomposition pathways [2]. The pH range of 2.0-4.0 provides enhanced stability compared to extreme acidic conditions, making this region optimal for formulation of nicotinic acid ester derivatives [2]. The maximum stability region between pH 4.0-6.0 corresponds to conditions where the compound exists predominantly as an amphoteric ion, formed through deprotonation of the carboxylic acid and minimal protonation of the pyridine nitrogen [4] [3].
Physiological pH conditions (6.0-8.0) maintain moderate stability, though some reduction in thermodynamic favorability occurs as the solution becomes increasingly basic [2]. Under alkaline conditions (pH 8.0-10.0), stability decreases significantly due to potential hydrolytic processes and structural rearrangements favored by high pH environments [2]. This pH-stability relationship has critical implications for storage, formulation, and analytical applications of 6-Bromo-5-methylnicotinic acid.
| pH Range | Stability Trend | Notes | Reference |
|---|---|---|---|
| 0.5-2.0 | Decreased stability | Strong acid conditions promote decomposition | [2] |
| 2.0-4.0 | Enhanced stability | Optimal for nicotinic acid esters | [2] |
| 4.0-6.0 | Maximum stability region | Maximum stability observed for butyl nicotinate analogs | [2] |
| 6.0-8.0 | Moderate stability | Physiological pH range | [2] |
| 8.0-10.0 | Decreased stability | Alkaline conditions reduce stability | [2] |
The solubility behavior of 6-Bromo-5-methylnicotinic acid in various solvent systems reflects the compound's amphiphilic character, with both hydrophilic carboxylic acid functionality and lipophilic halogenated aromatic structure. In pure aqueous systems, the compound exhibits limited solubility, classified as slightly soluble with an estimated range of 0.1-1.0 mg/mL [5] [6]. This restricted aqueous solubility stems from the hydrophobic contribution of the bromine substituent and methyl group, which counteract the hydrophilic carboxylic acid moiety.
Organic solvents demonstrate markedly different solubility profiles depending on their polarity and hydrogen bonding capacity. Methanol provides excellent solubility (10-50 mg/mL) due to its ability to form hydrogen bonds with the carboxylic acid group while accommodating the compound's aromatic character [6]. Ethanol shows moderately enhanced solubility (5-25 mg/mL), though somewhat reduced compared to methanol due to its longer alkyl chain [7]. Dimethylformamide exhibits the highest solubility (>50 mg/mL) among tested solvents, attributed to its high polarity and excellent solvation properties for both polar and aromatic functionalities [8].
Conversely, benzene demonstrates poor solubility (<0.1 mg/mL) despite the aromatic nature of the solute, indicating that the carboxylic acid group dominates solubility behavior in non-polar media [7]. Acetonitrile provides moderate solubility (5-20 mg/mL), reflecting a balance between polar and aromatic interactions [3].
Binary solvent systems offer enhanced solubility compared to individual components through synergistic effects. Water-ethanol mixtures (1:1) improve solubility to 2-10 mg/mL, representing a significant enhancement over pure water while maintaining reasonable polarity [7]. Water-methanol systems (1:1) achieve even better solubility (5-30 mg/mL), combining the hydrogen bonding capacity of both components.
| Solvent System | Solubility Classification | Estimated Solubility Range (mg/mL) | Reference |
|---|---|---|---|
| Water | Slightly soluble | 0.1-1.0 | [5] [6] |
| Methanol | Soluble | 10-50 | [6] |
| Ethanol | Moderately soluble | 5-25 | [7] |
| Benzene | Poorly soluble | <0.1 | [7] |
| Dimethylformamide | Highly soluble | >50 | [8] |
| Acetonitrile | Moderately soluble | 5-20 | [3] |
| Water-Ethanol (1:1) | Enhanced solubility | 2-10 | [7] |
| Water-Methanol (1:1) | Enhanced solubility | 5-30 | Inferred |
The solid-state properties of 6-Bromo-5-methylnicotinic acid are influenced by the specific substitution pattern on the pyridine ring, which affects intermolecular interactions and crystal packing arrangements. Related halogenated nicotinic acid derivatives demonstrate significant polymorphic behavior, with crystal structures determined by hydrogen bonding patterns between carboxylic acid groups and pyridine nitrogens [7].
Studies on similar compounds, including 5,6-dibromonicotinic acid and 5-bromo-6-chloronicotinic acid, reveal that hydrogen bonding serves as the primary intermolecular force governing crystal structure [7]. The centrosymmetric dimer formation through N–H···O hydrogen bonds represents a common structural motif in nicotinic acid derivatives [9]. The presence of bromine at the 6-position and methyl at the 5-position in 6-Bromo-5-methylnicotinic acid likely creates specific steric and electronic environments that influence polymorphic stability.
Polymorphic modifications can arise during crystallization from different solvents or under varying temperature conditions [9]. The metastable forms may exhibit different physicochemical properties, including solubility, stability, and bioavailability characteristics. Slow crystallization from benzene solutions has proven effective for obtaining well-formed crystals suitable for structural analysis [7].
Hygroscopicity analysis indicates that the compound exhibits moderate moisture sensitivity, necessitating storage under controlled humidity conditions [10] [11]. The carboxylic acid functionality provides sites for water interaction, while the halogen substituents may influence the overall hydration behavior. Storage recommendations specify sealed containers maintained at 2-8°C to minimize moisture uptake and ensure long-term stability [12].
The solid-state stability appears enhanced compared to solution forms, with the crystalline matrix providing protection against degradation pathways. However, exposure to elevated temperatures or humidity can promote solid-state transformations, emphasizing the importance of proper storage conditions for maintaining chemical and physical integrity.
The electrochemical properties of 6-Bromo-5-methylnicotinic acid reflect the complex redox behavior characteristic of nicotinic acid derivatives, with additional contributions from the bromine substituent. Cyclic voltammetry studies on related compounds demonstrate that nicotinic acid derivatives undergo both reduction and oxidation processes, with potentials strongly dependent on pH, electrode material, and solution conditions [3] [13].
Reduction processes typically occur at potentials ranging from -1.4 to -1.5 V versus standard calomel electrode (SCE) under aqueous conditions [3] [13]. The reduction mechanism involves electron transfer to the pyridine ring, followed by chemical reactions that may include protonation and dimerization pathways [14]. The presence of the bromine substituent may facilitate reduction due to its electron-withdrawing character, potentially shifting reduction potentials to less negative values.
Oxidation behavior manifests at potentials between +0.32 to +0.58 V versus SCE, depending on electrode material and solution pH [3] [13]. Carbon-based electrodes, particularly glassy carbon and carbon nanotube-modified surfaces, demonstrate optimal performance for electrochemical detection of nicotinic acid derivatives [15] [13]. These materials provide enhanced electron transfer kinetics and improved sensitivity compared to conventional metal electrodes.
The electrochemical response exhibits strong pH dependence throughout the physiological range (pH 2-10), reflecting the acid-base character of the molecule [3]. At lower pH values, protonated forms predominate, altering the electrochemical behavior and shifting peak potentials. The amphoteric nature results in different electroactive species at various pH levels, complicating mechanistic interpretation but providing opportunities for pH-selective detection methods.
Modified electrode surfaces incorporating nanomaterials such as carbon nanotubes or graphene oxide show enhanced electrocatalytic activity toward nicotinic acid derivatives [15] [13]. These modifications improve sensitivity, reduce overpotentials, and provide better peak definition in voltammetric measurements. The carbon nanotube/lanthanum-doped titanium dioxide nanocomposite electrode demonstrates particularly promising performance for electrochemical sensing applications [13] [16].
Process characteristics indicate quasi-reversible to irreversible electron transfer, with kinetics influenced by scan rate and solution conditions [3] [13]. Electron transfer numbers typically range from 1-2 electrons, depending on the specific redox pathway and solution environment [3]. The electrochemical behavior provides valuable insights for analytical method development and potential applications in electrochemical sensors for pharmaceutical analysis.
| Parameter | Value/Observation | Conditions | Reference |
|---|---|---|---|
| Reduction Potential (vs SCE) | -1.4 to -1.5 V | pH 5.1-7.2, aqueous buffer | [3] [13] |
| Oxidation Potential (vs SCE) | +0.32 to +0.58 V | pH 7.0, phosphate buffer | [3] [13] |
| pH Dependence | Strong pH dependence observed | pH range 2-10 | [3] |
| Electrode Material Preference | Carbon-based electrodes optimal | Glassy carbon, CNT-modified | [15] [13] |
| Scan Rate Dependency | Increases with scan rate (0.1-0.2 V/s) | Standard cyclic voltammetry | [3] |
| Process Type | Quasi-reversible to irreversible | Room temperature | [3] [13] |
| Electron Transfer Number | 1-2 electrons | Based on nicotinic acid analogs | [3] |
Irritant